
Methyl 4-hydroxy-3-isopentylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-hydroxy-3-isopentylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoic acid core substituted with a hydroxyl group at the 4-position and an isopentyl group at the 3-position, with a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-3-isopentylbenzoate typically involves the esterification of 4-hydroxy-3-isopentylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and simplify the separation of the product from the reaction mixture.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position of the isopentyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 4-hydroxy-3-isopentylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of benzoate derivatives on cellular processes. Its hydroxyl and ester groups may interact with biological molecules, providing insights into enzyme-substrate interactions and metabolic pathways.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its biological activity, leading to the discovery of new drugs with therapeutic potential.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its ester group allows for polymerization reactions, resulting in materials with desirable properties for various applications.
Wirkmechanismus
The mechanism of action of Methyl 4-hydroxy-3-isopentylbenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The ester group can undergo hydrolysis in biological systems, releasing the active benzoic acid derivative, which can then interact with cellular pathways.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-hydroxy-3-methylbenzoate
- Methyl 4-hydroxy-3-iodobenzoate
- Methyl 4-hydroxy-3-methoxybenzoate
Comparison: Methyl 4-hydroxy-3-isopentylbenzoate is unique due to the presence of the isopentyl group, which imparts different physical and chemical properties compared to its analogs. For instance, the isopentyl group increases the compound’s hydrophobicity, affecting its solubility and interaction with biological membranes. This uniqueness can be leveraged in applications where specific hydrophobic interactions are desired.
Eigenschaften
Molekularformel |
C13H18O3 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
methyl 4-hydroxy-3-(3-methylbutyl)benzoate |
InChI |
InChI=1S/C13H18O3/c1-9(2)4-5-10-8-11(13(15)16-3)6-7-12(10)14/h6-9,14H,4-5H2,1-3H3 |
InChI-Schlüssel |
HHEBLTFFEIISNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1=C(C=CC(=C1)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




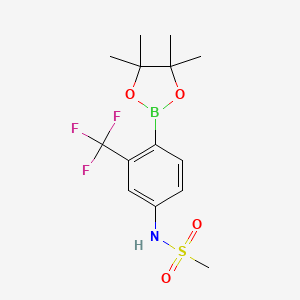

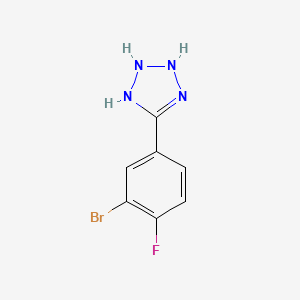
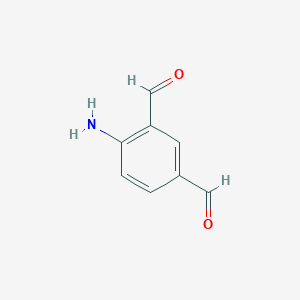
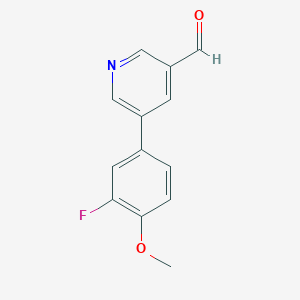
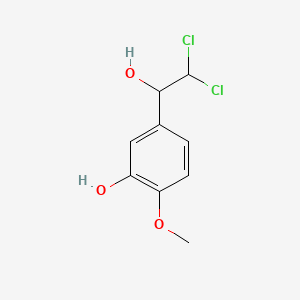
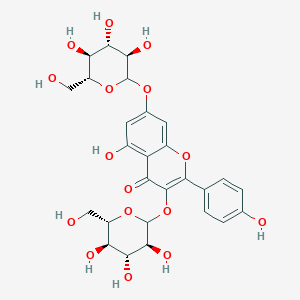



![5-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14768094.png)

